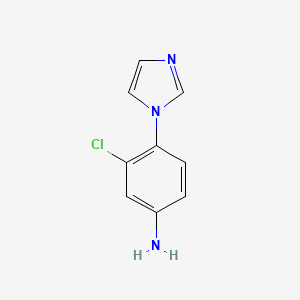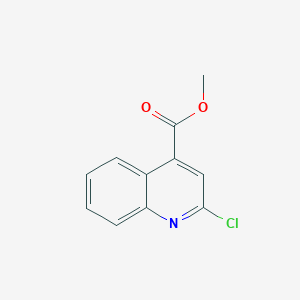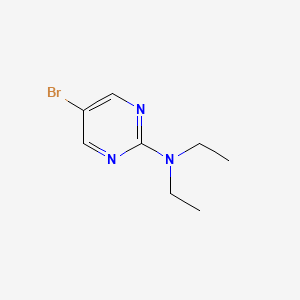
3-chloro-4-(1H-imidazol-1-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-(1H-imidazol-1-yl)aniline, also known as 3CI, is a heterocyclic aromatic amine (HAA) that is widely used in scientific research due to its unique properties. It is a colorless solid that has been synthesized in various ways, and its synthesis is relatively easy compared to other HAAs. 3CI has a broad range of applications in research, from its use in catalytic reactions to its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Antifungal Applications
3-chloro-4-(1H-imidazol-1-yl)aniline: derivatives have shown promise in antifungal therapy. For instance, imidazole-containing chalcones are effective against Aspergillus fumigatus, the causative agent of pulmonary aspergillosis . This suggests that compounds with the imidazole moiety, like 3-chloro-4-(1H-imidazol-1-yl)aniline, could be synthesized for potential use in treating fungal infections of the lungs.
Antitumor Potential
Imidazole derivatives have been evaluated for their antitumor potential against various cell lines. Compounds similar to 3-chloro-4-(1H-imidazol-1-yl)aniline have been synthesized and tested for their efficacy in inhibiting cancer cell growth . This compound could serve as a precursor for developing new antitumor drugs.
Anti-Candida Activity
Some imidazole derivatives exhibit significant anti-Candida activity. Research has shown that certain new 3-(1H-imidazol-1-yl) compounds have comparable or superior activity against Candida albicans when compared to established antifungal drugs like miconazole . This indicates that 3-chloro-4-(1H-imidazol-1-yl)aniline could be a valuable scaffold for creating potent anti-Candida agents.
Wirkmechanismus
Target of Action
3-chloro-4-(1H-imidazol-1-yl)aniline is a compound with a wide range of potential targets. Compounds containing the imidazole moiety are known to interact with various targets, including the respiratory system , and have been implicated in a variety of biological activities .
Mode of Action
Imidazole-containing compounds are known to interact with their targets in various ways, leading to a range of biological effects . For example, some imidazole derivatives show antimicrobial, anti-inflammatory, antitumor, and antidiabetic activities .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways, leading to a broad range of downstream effects .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives have been reported to induce various cellular responses, including apoptosis .
Action Environment
It’s worth noting that the reaction conditions, including the presence of arylhalides and heterocycles, can influence the synthesis of imidazole derivatives .
Eigenschaften
IUPAC Name |
3-chloro-4-imidazol-1-ylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-8-5-7(11)1-2-9(8)13-4-3-12-6-13/h1-6H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZGGODEZYBJKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)N2C=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424415 |
Source


|
| Record name | 3-chloro-4-(1H-imidazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-(1H-imidazol-1-yl)aniline | |
CAS RN |
869942-76-7 |
Source


|
| Record name | 3-chloro-4-(1H-imidazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B1276490.png)




![(3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanol](/img/structure/B1276500.png)




